molecular formula C16H12N2O3S B3020483 N-Benzothiazol-2-yl-4-methyl-phthalamic acid CAS No. 325810-27-3

N-Benzothiazol-2-yl-4-methyl-phthalamic acid

Cat. No.: B3020483
CAS No.: 325810-27-3
M. Wt: 312.34
InChI Key: SPAPZNDSAFQDPD-UHFFFAOYSA-N
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Description

N-Benzothiazol-2-yl-4-methyl-phthalamic acid (CAS 325810-27-3) is a benzothiazole-derived compound characterized by a phthalic acid backbone substituted with a methyl group and a benzothiazol-2-yl moiety . Benzothiazole derivatives are extensively investigated in scientific research for their diverse biological activities, which include significant antimicrobial, anticancer, and enzyme inhibitory properties . This specific molecular architecture is part of a prominent class of benzothiazole-phthalimide hybrids, which have recently demonstrated substantial cytotoxic effects against a range of human carcinoma cell lines . Studies on analogous hybrids have revealed potent anti-cancer activity against breast cancer cell lines, including triple-negative MDA-MB-231 cells, with the most active compounds functioning by damaging nuclear DNA and triggering the apoptotic process . The compound serves as a valuable building block in medicinal chemistry and chemical biology for the synthesis of more complex molecules and for probing biological mechanisms . It is supplied for research applications exclusively. This compound is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylcarbamoyl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9-6-7-10(15(20)21)11(8-9)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-8H,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAPZNDSAFQDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-Benzothiazol-2-yl-4-methyl-phthalamic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial production methods often employ more efficient and scalable processes. For instance, microwave irradiation and one-pot multicomponent reactions have been developed to enhance the yield and reduce the reaction time . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.

Chemical Reactions Analysis

N-Benzothiazol-2-yl-4-methyl-phthalamic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

N-Benzothiazol-2-yl-4-methyl-phthalamic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzothiazol-2-yl-4-methyl-phthalamic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Biological Activity : Compounds with extended linkers (e.g., butanamide in ) exhibit stronger enzyme inhibition due to flexible binding, whereas rigid phthalamic acid backbones may favor target specificity .
  • Crystal Packing : π···π stacking in chlorobenzenesulfonylhydrazides () stabilizes the crystal lattice, suggesting similar interactions could occur in the methyl-phthalamate analog .

Biological Activity

N-Benzothiazol-2-yl-4-methyl-phthalamic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzothiazole, which is known for its broad pharmacological properties. The compound features a benzothiazole ring fused with a phthalamic acid moiety, contributing to its biological activity.

Biological Activities

1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have shown that compounds with similar structures demonstrated effective MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus and Escherichia coli .

2. Antifungal Activity
The compound also shows antifungal activity, being effective against several fungal pathogens. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key enzymes involved in fungal metabolism .

3. Anticancer Properties
this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 and MCF-7 (breast cancer), with IC50 values indicating potent activity . The mechanism involves targeting specific signaling pathways that regulate cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit essential enzymes involved in bacterial and fungal growth, thereby exerting its antimicrobial effects.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by damaging DNA and activating caspases, leading to programmed cell death .
  • Cell Cycle Arrest : Studies suggest that it can halt the cell cycle in cancer cells, preventing their proliferation .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of N-Benzothiazol-2-yl derivatives:

StudyFindings
Demonstrated significant antimicrobial activity against multiple strains.
Showed anticancer effects with specific IC50 values against breast cancer cell lines.
Highlighted the compound's potential as an anti-inflammatory agent alongside its anticancer properties.

Q & A

Q. What are the recommended synthetic routes for N-Benzothiazol-2-yl-4-methyl-phthalamic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling benzothiazole derivatives with phthalamic acid precursors. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP to enhance reactivity .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, but may require post-reaction purification via column chromatography .
  • Temperature control : Reflux conditions (80–120°C) are often employed, but microwave-assisted synthesis can reduce reaction time and improve yields .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Acidic workup (e.g., HCl) helps precipitate the product for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming molecular structure. For example, the benzothiazole proton signals appear as distinct singlets at δ 7.5–8.5 ppm, while methyl groups on the phthalamic acid moiety resonate at δ 2.3–2.5 ppm .
  • FTIR : Confirm amide bonds (C=O stretch at ~1650–1700 cm1^{-1}) and aromatic C-H stretches (3050–3100 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error to distinguish from structural analogs .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, which predict reactivity. For example, the benzothiazole ring’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic substitution potential .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields to account for the compound’s planar benzothiazole core .
  • Solvent effects : Apply the COSMO-RS model to simulate solvation free energy, guiding solvent selection for crystallization .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

  • Crystallography : Use SHELXL (via Olex2) for refinement. If twinning or disorder is observed, apply TWIN/BASF commands and validate with Rint_{\text{int}} < 0.05 .
  • Cross-validation : Compare experimental 13C^{13}C-NMR shifts with GIAO-calculated values (e.g., using Gaussian). Deviations >2 ppm may indicate polymorphism or solvate formation .
  • Thermal analysis : Perform DSC/TGA to detect hidden hydrates or polymorphs that NMR/XRD might miss .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in benzothiazole derivatives?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 4-methyl group with halogens or bulkier substituents (e.g., CF3_3) to assess steric/electronic effects on activity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the phthalamic acid carbonyl) .
  • In vitro assays : Pair SAR with enzymatic inhibition studies (IC50_{50}) and logP measurements to correlate hydrophobicity with membrane permeability .

Safety and Handling in Research Contexts

Q. What are the best practices for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Spill management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption using silica gel .
  • Storage : Keep in amber vials under inert gas (N2_2) at –20°C to prevent hydrolysis of the amide bond .

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